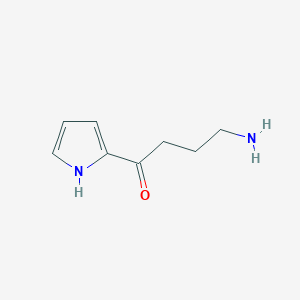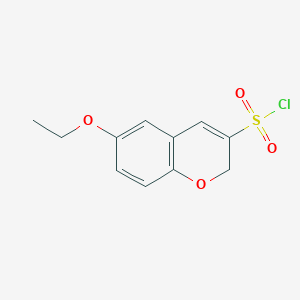
6-ethoxy-2H-chromene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C11H11ClO4S. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2H-chromene-3-sulfonyl chloride typically involves the reaction of 6-ethoxy-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 6-ethoxy-2H-chromene
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
6-Ethoxy-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chromene derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as optical and electronic materials.
Mécanisme D'action
The mechanism of action of 6-ethoxy-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Sulfonamide-2H-chromene Derivatives: These compounds have similar structures but contain a sulfonamide group instead of a sulfonyl chloride group. They are known for their antidiabetic and anti-inflammatory activities.
2H-Chromene-3-sulfonic Acid Derivatives: These compounds contain a sulfonic acid group and are used in various chemical and biological applications.
Uniqueness
6-Ethoxy-2H-chromene-3-sulfonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its sulfonyl chloride group provides a versatile handle for chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
1235439-94-7 |
|---|---|
Formule moléculaire |
C11H11ClO4S |
Poids moléculaire |
274.72 g/mol |
Nom IUPAC |
6-ethoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO4S/c1-2-15-9-3-4-11-8(5-9)6-10(7-16-11)17(12,13)14/h3-6H,2,7H2,1H3 |
Clé InChI |
GEHQROQWZYGKJT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
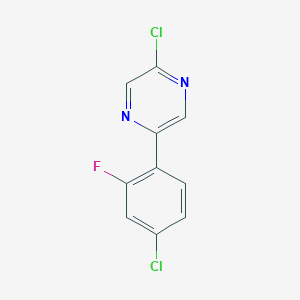
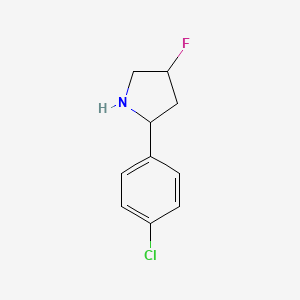

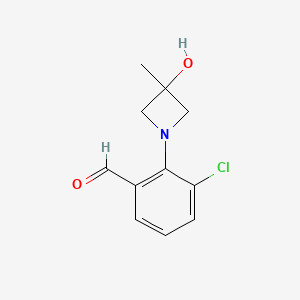
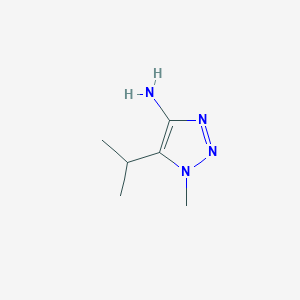
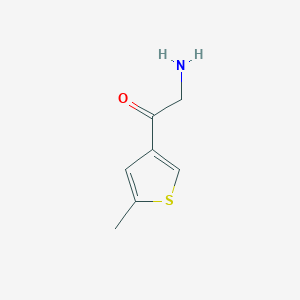
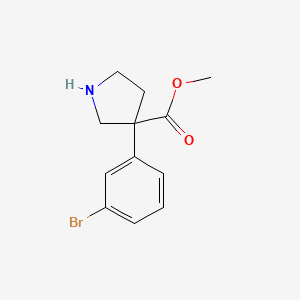

![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)



